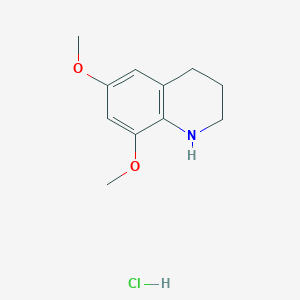

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

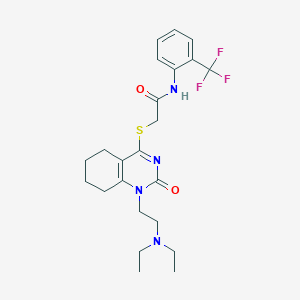

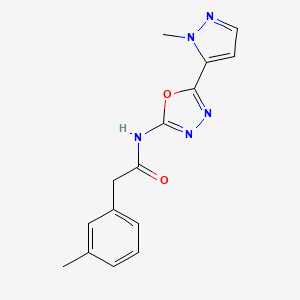

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a member of the class of compounds known as tetrahydroquinolines .

Synthesis Analysis

The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride and its analogs often involves the use of reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process . More complex isoquinolines and quinolizidines can be synthesized from this compound .Molecular Structure Analysis

The molecular formula of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is C11H16ClNO2 . The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing piperidine ring .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

One application involves the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from similar compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. This process is crucial for the preparation of various alkaloids with potential pharmacological benefits (Blank & Opatz, 2011).

Dynamic Kinetic Resolution

The compound has also been synthesized through dynamic kinetic resolution, which is pivotal for achieving high enantiopurity. This method demonstrates the compound's versatility in synthetic chemistry and its potential as a building block for various organic molecules (Paál et al., 2008).

Antiglioma Activity

Research into novel tetrahydroisoquinoline (THI) analogs has revealed that certain derivatives, such as 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, show significant antiglioma activity. This highlights the compound's potential in cancer research, particularly for glioma treatment (Patil et al., 2010).

Local Anesthetic and Toxicity Studies

Further studies on isoquinoline derivatives, including those similar to 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline, have explored their local anesthetic activities and toxicity profiles. These investigations contribute to understanding the therapeutic potential and safety of such compounds (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

The compound 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has demonstrated pronounced analgesic and anti-inflammatory effects. Such findings suggest its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Direcciones Futuras

The future directions for research on 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride could include further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel tetrahydroquinoline analogs with potent biological activity is an area of ongoing interest in the scientific community .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propiedades

IUPAC Name |

6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMXTSBYAMXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)